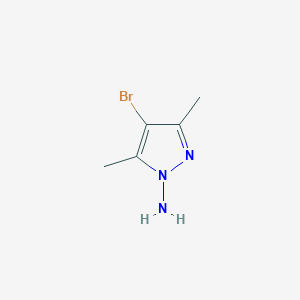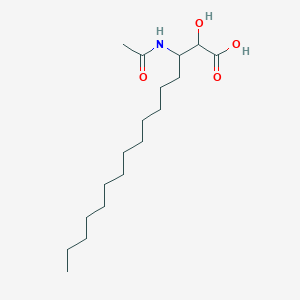
3-Acetamido-2-hydroxyhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-2-hydroxyhexadecanoic acid is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a hexadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxyhexadecanoic acid typically involves the acylation of 2-hydroxyhexadecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-2-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Reformation of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Acetamido-2-hydroxyhexadecanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Acetamido-2-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetamido groups play a crucial role in its biological activity. For example, the hydroxy group can participate in hydrogen bonding, while the acetamido group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyhexadecanoic acid: A structurally similar compound with a hydroxy group but lacking the acetamido group.
3-Hydroxyhexadecanoic acid: Another similar compound with a hydroxy group at a different position on the hexadecanoic acid backbone.
Uniqueness
3-Acetamido-2-hydroxyhexadecanoic acid is unique due to the presence of both the hydroxy and acetamido groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110073-38-6 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
3-acetamido-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19-15(2)20)17(21)18(22)23/h16-17,21H,3-14H2,1-2H3,(H,19,20)(H,22,23) |
Clave InChI |
OLMJAPIHNMONSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C(C(=O)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
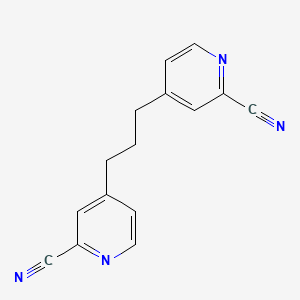
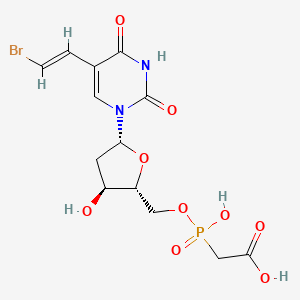

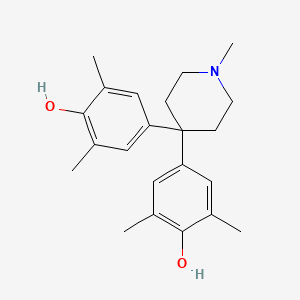
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
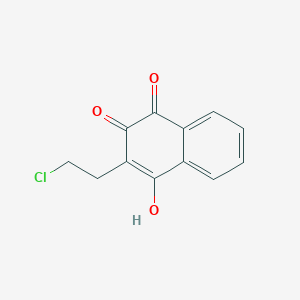
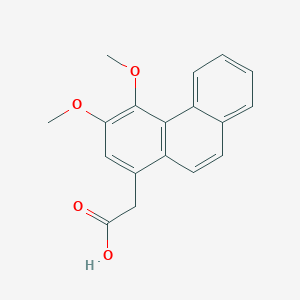
![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
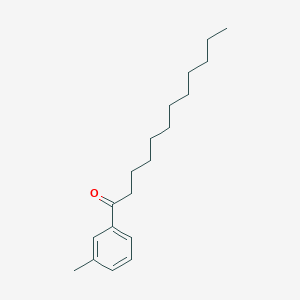
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
